An In-depth Technical Guide to Ethyl 4-(4-hydroxybutoxy)benzoate (CAS number 69026-14-8)
An In-depth Technical Guide to Ethyl 4-(4-hydroxybutoxy)benzoate (CAS number 69026-14-8)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited experimental data is publicly available for Ethyl 4-(4-hydroxybutoxy)benzoate. The information presented herein is a combination of data extrapolated from closely related compounds and theoretical predictions based on chemical principles.
Introduction
Ethyl 4-(4-hydroxybutoxy)benzoate is a chemical compound that belongs to the paraben family of molecules, which are esters of p-hydroxybenzoic acid. While its parent compound, ethylparaben (Ethyl 4-hydroxybenzoate), is a widely studied and utilized preservative, Ethyl 4-(4-hydroxybutoxy)benzoate is a less common derivative. Its structure features a 4-hydroxybutoxy ether linkage at the para position of the ethyl benzoate core. This modification is expected to alter its physicochemical properties, such as solubility and lipophilicity, which in turn could influence its biological activity and potential applications in drug development and other scientific research. This guide provides a comprehensive overview of its predicted properties, a proposed synthesis protocol, and an exploration of its potential biological relevance based on the activities of related compounds.
Physicochemical Properties
The introduction of the 4-hydroxybutoxy group is expected to increase the molecular weight, boiling point, and potentially the water solubility (due to the terminal hydroxyl group) compared to ethylparaben. The following table summarizes the predicted and known physicochemical properties.
| Property | Value (Predicted for Ethyl 4-(4-hydroxybutoxy)benzoate) | Value (Known for Ethyl 4-hydroxybenzoate) |
| CAS Number | 69026-14-8 | 120-47-8 |
| Molecular Formula | C₁₃H₁₈O₄ | C₉H₁₀O₃ |
| Molecular Weight | 238.28 g/mol | 166.17 g/mol |
| Appearance | Colorless to pale yellow liquid or low melting solid | White crystalline powder |
| Melting Point | Not available | 115-118 °C |
| Boiling Point | > 300 °C | 297-298 °C |
| Solubility | Predicted to be slightly soluble in water; soluble in organic solvents like ethanol, acetone. | Slightly soluble in water; soluble in ethanol, ether, and acetone.[1] |
Spectroscopic Data (Predicted)
The following are predicted spectroscopic characteristics for Ethyl 4-(4-hydroxybutoxy)benzoate based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | Doublet | 2H | Aromatic protons ortho to the ester group |
| ~6.90 | Doublet | 2H | Aromatic protons ortho to the ether linkage |
| ~4.30 | Quartet | 2H | -OCH₂CH₃ (ester) |
| ~4.05 | Triplet | 2H | Ar-OCH₂- |
| ~3.70 | Triplet | 2H | -CH₂OH |
| ~1.90 | Multiplet | 2H | Ar-OCH₂CH₂- |
| ~1.75 | Multiplet | 2H | -CH₂CH₂OH |
| ~1.35 | Triplet | 3H | -OCH₂CH₃ (ester) |
| Variable | Singlet | 1H | -OH |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~166.0 | C=O (ester) |
| ~162.5 | Aromatic C-O (ether) |
| ~131.5 | Aromatic CH (ortho to ester) |
| ~122.0 | Aromatic C (ipso to ester) |
| ~114.0 | Aromatic CH (ortho to ether) |
| ~68.0 | Ar-OCH₂- |
| ~62.0 | -CH₂OH |
| ~60.5 | -OCH₂CH₃ (ester) |
| ~29.0 | Ar-OCH₂CH₂- |
| ~25.5 | -CH₂CH₂OH |
| ~14.0 | -OCH₂CH₃ (ester) |
IR Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| 3500-3200 (broad) | O-H stretch (alcohol) |
| 3000-2850 | C-H stretch (aliphatic) |
| ~1715 | C=O stretch (ester, conjugated) |
| ~1605, ~1510 | C=C stretch (aromatic) |
| ~1250, ~1050 | C-O stretch (ether and ester) |
Mass Spectrometry
The electron ionization mass spectrum is predicted to show a molecular ion peak at m/z = 238. Key fragmentation patterns would likely involve the loss of the ethyl group from the ester (M-29), the ethoxy group from the ester (M-45), and cleavage of the butoxy side chain.
Experimental Protocols
Proposed Synthesis: Williamson Ether Synthesis
A common and effective method for the synthesis of Ethyl 4-(4-hydroxybutoxy)benzoate is the Williamson ether synthesis. This involves the reaction of Ethyl 4-hydroxybenzoate with a suitable 4-carbon electrophile. A plausible route is the reaction with 4-bromo-1-butanol.
Materials:
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Ethyl 4-hydroxybenzoate
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4-Bromo-1-butanol
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Potassium carbonate (K₂CO₃) or another suitable base
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Acetone or Dimethylformamide (DMF) as solvent
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a round-bottom flask, add Ethyl 4-hydroxybenzoate (1 equivalent) and a suitable solvent such as acetone or DMF.
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Add a base, such as potassium carbonate (1.5-2 equivalents), to the mixture.
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Stir the suspension at room temperature for 30 minutes to form the phenoxide.
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Add 4-bromo-1-butanol (1.1 equivalents) to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
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Evaporate the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure Ethyl 4-(4-hydroxybutoxy)benzoate.

